molecular formula C21H22O2 B7762716 2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one CAS No. 2682-98-6

2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one

Cat. No.: B7762716
CAS No.: 2682-98-6
M. Wt: 306.4 g/mol
InChI Key: BHWABVQSIIDAON-UHFFFAOYSA-N
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Description

2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one is an organic compound with the molecular formula C21H22O2. It is a diketone derivative, characterized by the presence of a cyclohexanone ring substituted with a 3-oxo-1,3-diphenylpropyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one typically involves the aldol condensation of cyclohexanone with benzaldehyde derivatives. One common method includes the reaction of cyclohexanone with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired diketone product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as titanium tetrachloride (TiCl4) and triethylamine (Et3N) are often employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketone derivatives.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its diketone structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one can be compared with other diketone derivatives such as:

  • 2-(2-Oxo-3-hydroxy-1,3-diphenylpropyl)cyclohexanone
  • 2-(2,3-Dioxo-1,3-diphenylpropyl)cyclohexanone
  • 2-Benzyl-7a-hydroxy-3-phenylperhydrobenzofuran

These compounds share similar structural features but differ in their reactivity and applications.

Properties

IUPAC Name

2-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O2/c22-20-14-8-7-13-18(20)19(16-9-3-1-4-10-16)15-21(23)17-11-5-2-6-12-17/h1-6,9-12,18-19H,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWABVQSIIDAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297725
Record name 2-(3-oxo-1,3-diphenylpropyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2682-98-6
Record name MLS002706755
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-oxo-1,3-diphenylpropyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ten parts of benzalacetophenone and 5 parts of cyclohexanone was dissolved in 200 mL of ethyl alcohol and a solution of 5 parts of sodium hydroxide in 100 ml of ethanol was added to the reaction mixture. After 30 minutes the solution became cloudy and white solid was appeared. The reaction mixture was stirred for 10 hours at room temperature and solid was filtered, washed with water and then with 100 ml of ethyl alcohol. The white solid was dried under reduced pressure,with a yield of 12 parts. The reaction proceeded as follows:
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